molecular formula C11H8BrNO3 B1413834 Ethyl 2-bromo-3-cyano-4-formylbenzoate CAS No. 1805189-03-0

Ethyl 2-bromo-3-cyano-4-formylbenzoate

Cat. No.: B1413834
CAS No.: 1805189-03-0
M. Wt: 282.09 g/mol
InChI Key: ASWOBPSNEYITRM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-4-formylbenzoate is an organic compound with the molecular formula C11H8BrNO3 It is a derivative of benzoic acid and contains functional groups such as bromine, cyano, and formyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-cyano-4-formylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl benzoate followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-4-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 2-bromo-3-cyano-4-carboxybenzoate.

    Reduction: Ethyl 2-bromo-3-aminomethyl-4-formylbenzoate.

    Substitution: Ethyl 2-substituted-3-cyano-4-formylbenzoate derivatives.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-4-formylbenzoate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-4-formylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of functional groups allows it to participate in various biochemical reactions, influencing cellular processes and pathways. The bromine atom, for example, can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-3-cyano-4-methylbenzoate
  • Ethyl 2-bromo-3-cyano-4-hydroxybenzoate
  • Ethyl 2-bromo-3-cyano-4-nitrobenzoate

Uniqueness

Ethyl 2-bromo-3-cyano-4-formylbenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The formyl group, in particular, provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-bromo-3-cyano-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-4-3-7(6-14)9(5-13)10(8)12/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWOBPSNEYITRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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